molecular formula C6H7NO2S B165840 Benzenesulfonamide CAS No. 98-10-2

Benzenesulfonamide

Cat. No.: B165840
CAS No.: 98-10-2
M. Wt: 157.19 g/mol
InChI Key: KHBQMWCZKVMBLN-UHFFFAOYSA-N
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Description

Benzenesulfonamide is an organic compound with the molecular formula C₆H₇NO₂S. It is a sulfonamide derivative where a sulfonamide group is attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its ability to inhibit certain enzymes and its role as a building block in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

Benzenesulfonamide primarily targets the Carbonic Anhydrase IX (CA IX) enzyme . This enzyme is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and hypoxia . In addition, this compound analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA) , a receptor tyrosine kinase that has emerged as a potential target for glioblastoma treatment .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of the CA IX enzyme, thereby disrupting the metabolism of tumor cells . This inhibition leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia . Similarly, this compound analogs inhibit the TrkA kinase, thereby disrupting the downstream signaling pathway .

Biochemical Pathways

The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway in tumor cells . This disruption leads to significant modifications in pH, which in turn affects the proliferation of tumor cells . On the other hand, the inhibition of TrkA disrupts the downstream signaling pathway, which is crucial for the survival and proliferation of glioblastoma cells .

Pharmacokinetics

The pharmacokinetics of this compound derivatives have been studied in murine models . These compounds show >99% binding to plasma proteins . The pharmacokinetic/pharmacodynamic (PK/PD) relationship of these compounds has been established, with the strongest correlation observed between perforin inhibition in vivo and the time that total plasma concentrations remained above a certain threshold .

Result of Action

The inhibition of CA IX and TrkA by this compound leads to significant anti-proliferative activity against certain cancer cell lines . For instance, certain this compound derivatives have shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, some derivatives have been able to induce apoptosis in MDA-MB-231 cells .

Biochemical Analysis

Biochemical Properties

Benzenesulfonamide has been found to interact with various enzymes and proteins, notably carbonic anhydrase IX (CA IX) . This interaction is significant as CA IX is overexpressed in many solid tumors .

Cellular Effects

This compound derivatives have shown significant inhibitory effects against cancer cell lines . They influence cell function by causing changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly CA IX . It inhibits CA IX, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function have been observed over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses may have toxic or adverse effects, while lower doses may exhibit threshold effects .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes such as CA IX . Its effects on metabolic flux or metabolite levels are areas of active investigation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active investigation . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ] This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in understanding metabolic processes.

    Medicine: this compound derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents. .

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: Benzenesulfonamide is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form stable derivatives makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

98-10-2

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

benzenesulfonimidic acid

InChI

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)

InChI Key

KHBQMWCZKVMBLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)O

melting_point

151.0 °C

Key on ui other cas no.

98-10-2

physical_description

White to cream odorless crystalline powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Related CAS

18522-93-5 (mono-hydrochloride salt)

Synonyms

enzenesulfonamide
benzenesulfonamide monosodium salt

vapor_pressure

0.000894 [mmHg]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 28.3 g (0.1 mole) of 2-iodophenylsulfonamide in 350 ml of dimethylformamide and 100 ml of triethylamine are added 1.0 g of palladium dichloro-bis(triphenylphosphite) complex, PdCl2 [P(C6H5)3 ]2, and 0.5 g of copper(I) iodide (CuI). Gaseous propine is then introduced into this solution until the starting material is completely reacted. The reaction mixture is filtered and the residue is concentrated in vacuo and then taken up in water. The precipitate is isolated and dried. Recrystallisation from ethyl acetate/hexane yields 15.6 g (80%) of 2-propyn-1-yl)phenylsulfonamide with a melting point of 147°-149° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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350 mL
Type
solvent
Reaction Step One
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100 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 ml of aq. NH3 is cooled to −10° C. and treated with benzenesulfonylchloride (13 g, 73 mmol). The resulting mixture is stirred at this temperature for 3 h. When TLC confirmed the completion of the reaction, the reaction mixture is warmed to rt, and the resulting solid is filtered, washed with water and dried under vacuum to afford the title compound (11.1 g, 96%). LC/MS: (ES+): 158.2, (ES−): 156.2.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Reaction with p-tert-butylbenzenesulphonyl chloride in pyridine/toluene at room temperature yielded pure 4-tert-butyl-N-[3-(2-tetrahydropyranyloxyethoxy)-2-methoxy-phenoxy)-phenyl]-benzenesulphonamide. MS: Mt/ e=555.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 199(D), from N-methyl-4-(pyridin-2-yl)but-3-yn-1-amine (50 mg, 0.31 mmol) and 2-chlorobenzene-1-sulfonyl chloride (79 mg, 0.37 mmol). The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent) to afford 37 mg of 2-chloro-N-methyl-N-(pyridin-2-yl)but-3-ynyl)benzenesulfonamide as a brown oil (Yield: 35%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods V

Procedure details

4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (0.5 g, 1.27 mmol) was dissolved in methylene chloride (30 mL) and cooled to 0° C. To this solution was added m-chloroperoxybenzoic acid (MCPBA) (60%, 0.77 g, 2.7 mmol) and the solution was allowed to warm to room temperature while stirring for 18 hours. A solution of Na2S2O5 (2 g) in H2O (25 mL) was added to the reaction mixture and the solution stirred vigorously for 0.5 hour. The layers were separated and the organic layer was washed with saturated NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4 and concentrated to yield 4-[5-4-[methylsulfonyl]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a white solid, 0.22 g, 40%, mp=209°-210° C.
Name
4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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